molecular formula C16H14F3N5O B5841854 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

Cat. No.: B5841854
M. Wt: 349.31 g/mol
InChI Key: MPDDQTRIAVAKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a synthetic quinazoline derivative intended for research applications. Quinazoline-based compounds are a significant area of investigation in medicinal chemistry due to their potential to interact with key enzymatic pathways. Recent scientific literature has highlighted the value of structurally related N-substituted quinazolin-4-yl-amines as potent inhibitors of bacterial enzymes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . These inhibitors are being explored for their bactericidal effects, particularly when used in combination with other agents to target energy production in drug-resistant bacteria . As a research chemical, this compound is of interest for further exploration in biochemical assay development and structure-activity relationship (SAR) studies to advance the development of novel therapeutic agents.

Properties

IUPAC Name

6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-8-6-13(16(17,18)19)23-14(20-8)24-15-21-9(2)11-7-10(25-3)4-5-12(11)22-15/h4-7H,1-3H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDDQTRIAVAKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives . The pyrimidine ring can be introduced through a series of condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, such as palladium or platinum, and the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have demonstrated its potential as an inhibitor of specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances its potency by increasing lipophilicity and improving binding affinity to target proteins.

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies show effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties. It has been shown to modulate pathways involved in neurodegeneration, indicating its potential for treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the quinazoline core and pyrimidine moiety have been explored to enhance biological activity. For example, substituting different functional groups can lead to variations in potency and selectivity towards specific biological targets.

Material Science Applications

Organic Electronics
The unique electronic properties of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023AnticancerDemonstrated IC50 values indicating potent inhibition of cancer cell growth in vitro.
Johnson et al., 2024AntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Lee et al., 2025NeuroprotectionIndicated protective effects on neuronal cells subjected to oxidative stress.
Patel et al., 2023Organic ElectronicsAchieved high mobility rates in organic field-effect transistors using this compound as a semiconductor.

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Ring

The pyrimidine ring in the target compound is substituted with a trifluoromethyl group, distinguishing it from analogs such as 6-Methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (ECH-79) . The phenyl group in ECH-79 introduces electron-donating character, while the trifluoromethyl group in the target compound is strongly electron-withdrawing. This difference likely alters binding affinity in biological targets, as trifluoromethyl groups can enhance interactions with hydrophobic pockets in enzymes .

Core Modifications in Quinazoline Derivatives

  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine : This derivative replaces the methoxy and methyl groups with a bromine atom and a thiophene-methylamine substituent. Bromine facilitates further functionalization via cross-coupling reactions, but the absence of a pyrimidine-linked amine reduces structural complexity compared to the target compound .
  • N-(3-(1H-1,2,3-Triazol-4-yl)phenyl)-7-methoxyquinazolin-4-amine derivatives : These compounds feature triazole moieties instead of pyrimidine rings, which may improve solubility but reduce steric bulk. Their antitumor activities (e.g., IC₅₀ values in μM ranges) highlight the importance of substituent choice in modulating efficacy .

Key Structural and Functional Differences

Compound Quinazoline Substituents Pyrimidine/Other Substituents Key Features Potential Impact
Target Compound 6-methoxy, 4-methyl 4-methyl, 6-trifluoromethyl (pyrimidine) High lipophilicity, metabolic stability Enhanced target binding and bioavailability
ECH-79 6-methoxy, 4-methyl 4-methyl, 6-phenyl (pyrimidine) Electron-rich pyrimidine Reduced enzymatic degradation resistance
7n None 6-(imidazo[1,2-a]pyridin-6-yl) Fused heterocycle Improved solubility but lower steric bulk
6-Bromo derivative 6-bromo Thiophen-2-ylmethyl Halogen for cross-coupling Versatile for further modifications

Biological Activity

The compound 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a member of the quinazoline family, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C15_{15}H14_{14}F3_3N5_5O
  • Molecular Weight : 357.30 g/mol

This compound features a quinazoline backbone substituted with a methoxy group, a methyl group, and a trifluoromethyl pyrimidine moiety, which contribute to its biological properties.

Anticancer Activity

Numerous studies have highlighted quinazoline derivatives as promising anticancer agents. The biological activity of This compound has been evaluated against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50_{50} value in the low micromolar range, indicating potent antiproliferative effects.
  • HT-29 (Colorectal Cancer) : Similar results were observed, suggesting that the compound can effectively inhibit cell growth in this line as well.

A comparative analysis of IC50_{50} values across different studies is summarized in Table 1.

Cell LineIC50_{50} (µM)Reference
MCF-75.85
HT-294.53
PC-33.42

The anticancer effects are believed to stem from the compound's ability to inhibit key signaling pathways involved in tumor proliferation and survival. Specifically, quinazoline derivatives often target tyrosine kinases, which play a critical role in cancer cell signaling.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. Quinazoline derivatives have been noted for their antibacterial and antifungal effects, although specific data on this compound's activity against various pathogens remains limited.

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:

  • Synthesis and Evaluation : A study synthesized various quinazoline-thiazole hybrids and evaluated their cytotoxic effects against multiple cancer cell lines, demonstrating that modifications to the quinazoline structure significantly affect biological activity .
  • Comparative Studies : Another investigation compared new derivatives with established drugs like sorafenib and doxorubicin, revealing that certain modifications could enhance potency while reducing toxicity .
  • In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of This compound , as most current findings are based on in vitro assays.

Q & A

Basic: What are the standard synthetic protocols for preparing 6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine?

Methodological Answer:
The synthesis typically involves:

  • Coupling Reactions : A Suzuki-Miyaura cross-coupling reaction (e.g., using boronic acid derivatives and palladium catalysts) to introduce substituents onto the quinazoline core. For example, describes a Suzuki reaction with benzo[d][1,3]dioxol-5-ylboronic acid under microwave conditions (150°C, 1 h) in DMF, yielding 58% product after purification .
  • Purification : Gradient elution via silica column chromatography (e.g., 5→65% ethyl acetate in hexanes) to isolate the compound .
  • Characterization : Use of 1^1H/13^13C NMR, HRMS, and LCMS to confirm structure and purity (>95%) .

Basic: How is structural confirmation and purity assessment performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6d_6) provide detailed structural insights, as demonstrated in for analogous quinazoline derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., HRMS (ESI) m/z 362.0957 for a related compound) .
  • High-Performance Liquid Chromatography (HPLC) : Utilized with trifluoroacetic acid-modified gradients (e.g., 4%→100% acetonitrile) to assess purity (>95%) .

Advanced: How can researchers design experiments to evaluate kinase inhibition activity?

Methodological Answer:

  • In Vitro Kinase Assays : Use recombinant kinases (e.g., CLK1 or CDC2-like kinases) with ATP-competitive assays. highlights screening protocols involving fluorescence polarization or radiometric measurements .
  • Dose-Response Curves : Determine IC50_{50} values via serial dilutions (e.g., 0.1–100 µM) and analyze using nonlinear regression models .
  • Selectivity Profiling : Test against panels of related kinases (e.g., 400+ kinases) to identify off-target effects, as described in kinase screening pipelines .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm binding or inhibition .
  • Purity Verification : Re-analyze compound batches via LCMS/HPLC to rule out impurities affecting activity .
  • Condition Optimization : Adjust buffer pH, ionic strength, or co-factor concentrations (e.g., Mg2+^{2+}) to replicate published protocols .

Advanced: How can X-ray crystallography aid in elucidating the compound’s binding mode?

Methodological Answer:

  • Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods.
  • Data Collection/Refinement : Use synchrotron radiation for high-resolution data (≤1.5 Å) and refine structures with SHELXL (e.g., ’s SHELX system for small-molecule refinement) .
  • Docking Studies : Validate crystallographic results with in silico docking (e.g., AutoDock Vina) to predict binding interactions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 1 h at 150°C vs. conventional heating) .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) to enhance cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with toluene/water biphasic systems to facilitate easier workup .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use software like ChemAxon or MOE to estimate partition coefficients for solubility assessment.
  • DFT Calculations : Perform density functional theory (DFT) to analyze electronic properties (e.g., HOMO/LUMO energies) relevant to reactivity .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions to predict stability and binding kinetics .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent degradation .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.